4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one

Description

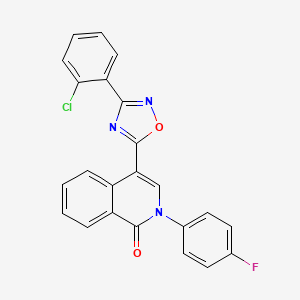

The compound 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one features an isoquinolin-1(2H)-one core substituted with a 4-fluorophenyl group at position 2 and a 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl group at position 4. The oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in drug design . The fluorophenyl and chlorophenyl substituents are pharmacophoric motifs frequently observed in pharmaceuticals, such as antihypertensive (e.g., amlodipine) and antifungal (e.g., epoxiconazole) agents .

Properties

IUPAC Name |

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13ClFN3O2/c24-20-8-4-3-7-18(20)21-26-22(30-27-21)19-13-28(15-11-9-14(25)10-12-15)23(29)17-6-2-1-5-16(17)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNQYIASEBYEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoquinoline core substituted with oxadiazole and chlorophenyl moieties. Its molecular formula is , with a molecular weight of approximately 353.78 g/mol. The presence of halogenated phenyl groups is significant in modulating its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown selective cytotoxicity against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

-

Mechanisms of Action :

- Apoptosis Induction : The compound induced apoptosis in cancer cells, evidenced by increased expression of pro-apoptotic markers such as p53 and caspase-3.

- Cell Cycle Arrest : It caused cell cycle arrest at the G1 phase, inhibiting the proliferation of cancer cells.

- Enzyme Inhibition : Molecular docking studies indicated that the compound could inhibit key enzymes involved in cancer progression, including MAPK and Topo II .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | Apoptosis induction |

| MCF-7 | 7.5 | Cell cycle arrest |

| A549 | 6.0 | Enzyme inhibition |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Testing

The compound was tested against several bacterial strains:

- E. coli

- S. aureus

- K. pneumoniae

Results indicated that the compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one exhibit promising anticancer properties. For instance, studies have shown that derivatives with oxadiazole moieties can inhibit tumor cell growth effectively. The National Cancer Institute (NCI) protocols have been employed to evaluate the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations .

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial activities. Compounds containing this moiety have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. The chlorophenyl substitution enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity against microbial strains .

Acetylcholinesterase Inhibition

Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The presence of the isoquinoline structure may contribute to the binding affinity and selectivity towards AChE, making it a candidate for further development as a therapeutic agent for cognitive disorders .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound has led to insights into how modifications in its structure can influence biological activity. For example, variations in the substituents on the isoquinoline and oxadiazole rings can significantly affect the potency and selectivity of the compound against specific biological targets. Such studies are crucial for optimizing lead compounds in drug development .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing structural motifs like the isoquinolinone core, oxadiazole rings, or halogenated aryl groups. Data are derived from molecular formulas, substituent analysis, and inferred properties based on evidence.

Key Comparative Insights:

Core Modifications: The target compound’s isoquinolinone core distinguishes it from analogs like epoxiconazole (triazole core) and pyrrolidinone derivatives . Isoquinolinones are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects.

In contrast, 3,4-dimethylphenyl () increases lipophilicity but may reduce electrophilic interactions . Oxadiazole vs. Triazole: Oxadiazoles (target compound) are bioisosteres for esters/carbamates, improving metabolic stability. Triazoles (epoxiconazole) enhance metal-binding capacity, critical for antifungal action .

Physicochemical Properties: The target compound’s molecular weight (~428.83 g/mol) and halogenated substituents suggest moderate solubility, comparable to epoxiconazole. Propanoic acid derivatives () exhibit higher solubility due to ionizable groups .

Simpler analogs like 3-(4-chlorophenyl)-5-fluoroisoquinolin-1(2H)-one may serve as intermediates in drug synthesis .

Research Findings and Implications

- Halogen Interactions : Fluorine and chlorine atoms facilitate hydrophobic and halogen-bonding interactions, critical in target recognition (e.g., epoxiconazole’s fungicidal activity) .

- Synthetic Accessibility: Compounds like 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid () highlight the utility of oxadiazole intermediates in modular synthesis .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the isoquinolinone core followed by oxadiazole ring cyclization. Key steps include:

- Coupling reactions : Use dichloromethane or ethanol as solvents under reflux conditions to promote intermediate formation .

- Oxadiazole formation : Employ catalysts like EDCI/HOBt for amide coupling, followed by cyclization using dehydrating agents (e.g., POCl₃) at 80–100°C .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize this compound’s structural and physicochemical properties?

Standard analytical methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~435.8 g/mol) .

- Thermal analysis : DSC/TGA to assess stability (decomposition temperature >200°C) .

Q. What preliminary bioactivity screening strategies are recommended?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with IC₅₀ calculations. Compare with controls like doxorubicin .

- Enzyme inhibition : Screen for kinase or protease inhibition via fluorescence-based assays (e.g., ATP-binding pocket competition) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Variable temperature NMR : Resolve overlapping peaks by analyzing solvent-dependent shifts in DMSO-d₆ vs. CDCl₃ .

- 2D techniques : Use HSQC and HMBC to assign quaternary carbons and confirm oxadiazole ring connectivity .

- Computational modeling : Compare experimental NMR with DFT-predicted chemical shifts (software: Gaussian or ADF) .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

Adopt a tiered approach:

- Phase 1 (Lab) : Determine logP (octanol-water partition coefficient) via shake-flask method. Predict bioaccumulation potential .

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS to track metabolite formation (e.g., hydrolyzed oxadiazole derivatives) .

- Phase 3 (In vivo) : Expose model organisms (Daphnia magna, zebrafish) to evaluate acute/chronic toxicity (OECD guidelines) .

Q. How can discrepancies between in vitro and in vivo pharmacological efficacy be addressed?

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rat serum) and hepatic microsome metabolism to identify unstable functional groups .

- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .

- Dose-response recalibration : Use PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in animal models .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) .

- CRISPR-Cas9 knockouts : Generate cell lines lacking suspected targets to assess phenotype rescue .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling pathways .

Methodological Challenges & Contradictions

Q. How should researchers handle low yields during oxadiazole ring formation?

- Solvent optimization : Replace ethanol with DMF to improve solubility of aromatic intermediates .

- Catalyst screening : Test alternatives like HATU instead of EDCI for higher coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yield by 20% .

Q. What analytical methods resolve impurities in final product batches?

- Prep-HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to isolate minor impurities .

- X-ray crystallography : Confirm crystalline purity and identify stereochemical anomalies .

Q. How can contradictory bioactivity data across similar compounds be rationalized?

- SAR studies : Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-chlorophenyl) and compare IC₅₀ values .

- Molecular docking : Simulate binding poses with target proteins (e.g., PARP-1) to explain potency differences .

Data Reporting & Validation

Q. What statistical frameworks ensure reproducibility in dose-response studies?

- Three-parameter logistic model : Fit data using nonlinear regression (software: GraphPad Prism) to calculate EC₅₀ and Hill slopes .

- Blinded replicates : Include ≥3 independent experiments with technical triplicates to minimize batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.